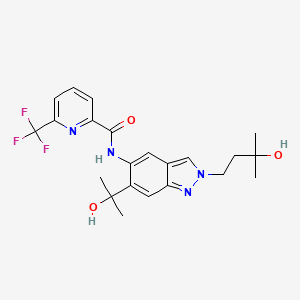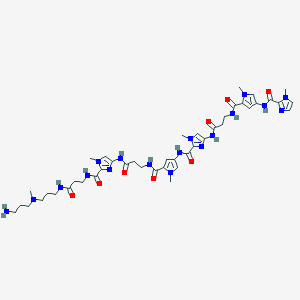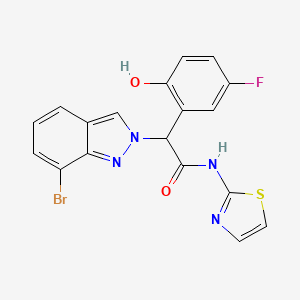![molecular formula C18H24Cl2N2O B10829247 2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829247.png)
2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone typically involves multiple steps, including the formation of the piperidine ring and the introduction of the pyrrolidine moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems, particularly the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone likely involves interaction with specific molecular targets in the body, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-1-(piperidin-1-yl)ethanone
- 2-(3,4-dichlorophenyl)-1-[(2R)-2-(methylpiperidin-1-yl)]ethanone
Uniqueness
2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone is unique due to the presence of both the pyrrolidine and piperidine moieties, which can confer distinct pharmacological properties compared to similar compounds. This structural uniqueness might result in different binding affinities and activities at molecular targets.
Properties
Molecular Formula |
C18H24Cl2N2O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2R)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2/t15-/m1/s1 |
InChI Key |
GHCCBWMZKJQGLS-OAHLLOKOSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829173.png)
![N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829176.png)
![4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829185.png)
![2-[1-[2-(5-Chloro-2-fluorophenyl)-5-methylpyridin-4-yl]-2-oxoimidazo[4,5-c]pyridin-3-yl]acetamide](/img/structure/B10829192.png)
![N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide](/img/structure/B10829200.png)
![2,4-dimethyl-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829207.png)

![N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)



![(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B10829253.png)

![(2R,3R,4S,5R,6S,8R,9S,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829262.png)
